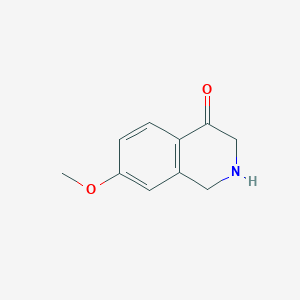
7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one
Descripción general
Descripción
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, including its stereochemistry. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and stability under various conditions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, optical activity, etc.Aplicaciones Científicas De Investigación
Antitumor Properties
7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one has been identified as a promising anticancer lead. It inhibited tumor growth significantly in mice without showing obvious signs of toxicity. This compound displayed extremely high antiproliferative activity against a panel of human tumor cell lines and disrupted tumor vasculature. Its analogues also represent a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).
Structural and Electrochemical Studies
Several studies focus on the structural and electrochemical properties of related dihydroisoquinolines. For example, detailed electrochemical probing of a biologically active isoquinoline derivative provided insights into its redox mechanism, which is crucial for understanding the biochemical action of these compounds (Shah et al., 2013). Another study reported on the crystal structure of a related compound, contributing to the understanding of its molecular configuration and potential interactions (Zhu et al., 2011).
Synthesis and Chemical Analysis
Research has also been conducted on the synthesis and chemical analysis of compounds related to 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one. These studies are essential for developing new synthetic routes and understanding the chemical behavior of these compounds (Melzer, Felber & Bracher, 2018).
Potential for Pharmaceutical Applications
Several derivatives of dihydroisoquinolines have been investigated for their potential use in pharmaceutical applications. For instance, studies on melatonin receptor analogues and α1-adrenoceptor antagonists show the diverse therapeutic potential of these compounds (Faust et al., 2000), (Xi et al., 2010).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound, its toxicity, environmental impact, etc.
Direcciones Futuras
This involves predicting or suggesting future research directions, potential applications, or improvements in synthesis methods for the compound.
Please consult a professional chemist or a reliable source for accurate and detailed information. It’s also important to note that working with chemicals should always be done under the guidance of a trained professional and in a controlled environment following all safety protocols.
Propiedades
IUPAC Name |
7-methoxy-2,3-dihydro-1H-isoquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-8-2-3-9-7(4-8)5-11-6-10(9)12/h2-4,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJDGSYQCHHCDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548631 | |
| Record name | 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one | |
CAS RN |
67902-64-1 | |
| Record name | 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



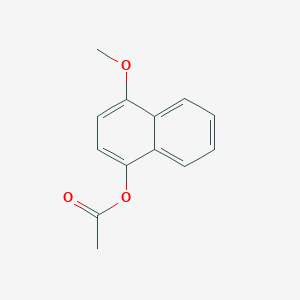
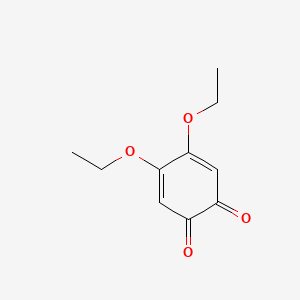
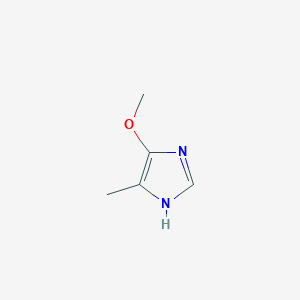
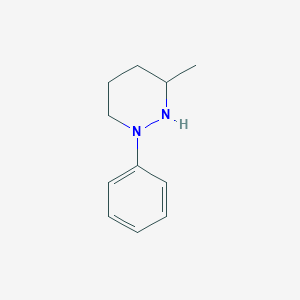
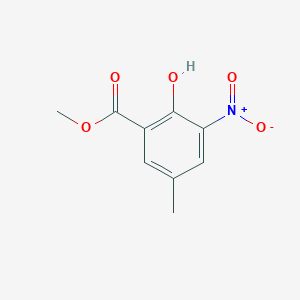


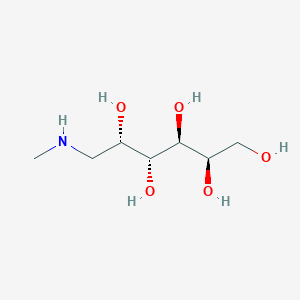
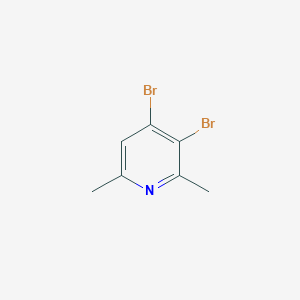
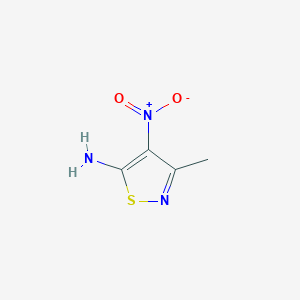
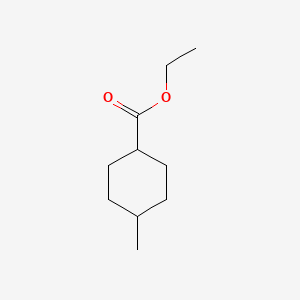
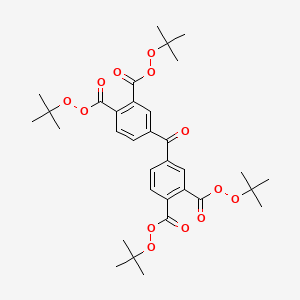
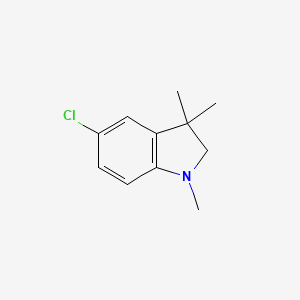
![2-Phenylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B1625485.png)